molecular formula C21H25N5O B2977244 1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2097914-98-0

1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea

Número de catálogo: B2977244
Número CAS: 2097914-98-0
Peso molecular: 363.465
Clave InChI: MPHFXHMMXVYAGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea (CAS 2097914-98-0) is a chemical compound with the molecular formula C21H25N5O and a molecular weight of 363.5 g/mol . This synthetic substance belongs to the class of pyrazolyl-urea derivatives, a scaffold recognized as a privileged structure in medicinal chemistry due to its wide range of potential biological activities . Pyrazolyl-urea compounds are frequently investigated as protein kinase inhibitors and have shown promise in areas such as anticancer research, with some analogs demonstrating antiangiogenic potential . The specific research applications and biological profile of this compound are an active area of scientific exploration. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

1-(4-tert-butylphenyl)-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-21(2,3)18-6-8-19(9-7-18)25-20(27)23-11-12-26-15-17(14-24-26)16-5-4-10-22-13-16/h4-10,13-15H,11-12H2,1-3H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHFXHMMXVYAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C21_{21}H25_{25}N5_{5}O
  • Molecular Weight : 365.46 g/mol
  • CAS Number : [Not available in the search results]

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of similar urea derivatives against various cancer cell lines. The compound's structural analogs have demonstrated significant inhibitory activity against cancer cells, indicating a promising therapeutic potential.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the antiproliferative activity against A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cell lines.
    • Method : MTT assay was utilized to determine cell viability.
    • Results : The target compound exhibited IC50_{50} values comparable to known anticancer agents. For instance, one derivative showed IC50_{50} values of 2.39 μM for A549 and 3.90 μM for HCT-116, indicating potent activity .
  • Mechanism of Action :
    • Molecular docking studies suggested that the urea moiety and pyridine ring form hydrogen bonds with key amino acid residues in target proteins, such as BRAF, which is implicated in tumorigenesis. This interaction is critical for the compound's biological activity and suggests a mechanism involving inhibition of signaling pathways that promote cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the urea and pyridine components can significantly influence biological activity. For example:

  • Substituting different groups on the phenyl or pyridine rings can enhance or diminish antiproliferative effects.
  • The presence of electron-donating or withdrawing groups alters the electronic properties of the molecule, affecting its interaction with biological targets .

Summary of Biological Activities

The following table summarizes the biological activities reported for various derivatives related to 1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea:

Compound DerivativeCancer Cell LineIC50_{50} Value (μM)Mechanism
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39BRAF inhibition
1-(4-tert-butylphenyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]cyclopropane-1-carboxamideHCT-1163.90Unknown
N-(6-cyano-BT-2-yl)-N′-(p-MeObenzyl)ureaVarious25.1 (GI50_{50})GSK-3 inhibition

Comparación Con Compuestos Similares

Implications :

  • The tert-butyl group in the main compound likely increases lipophilicity compared to the benzyloxy group, favoring blood-brain barrier penetration or hydrophobic target interactions.
  • Urea vs. carbamate: Urea’s dual hydrogen-bond donor/acceptor capacity may enhance target engagement compared to carbamates, which are more hydrolytically stable but less interactive .

Comparison with Methoxy-Substituted Analogues ()

highlights 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) , a pyrazolyl urea with methoxy substituents .

Feature Main Compound MK13 ()
Phenyl Substituent 4-tert-Butyl 3,5-Dimethoxy
Pyrazole Position 4-Pyridin-3-yl 4-Methyl
Molecular Weight 349.44 g/mol ~328.34 g/mol (estimated)

Implications :

  • The pyridin-3-yl moiety in the main compound may offer stronger π-π stacking or metal coordination (via the pyridine nitrogen) than MK13’s methyl group.

Comparison with Triazole-Containing Urea Compounds ()

details 1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea , a triazole-based analogue .

Feature Main Compound Compound
Heterocycle Pyrazole 1,2,3-Triazole
Pyridine Position 3-position 4-position
Substituent tert-Butyl Trifluoromethyl
Molecular Weight 349.44 g/mol 362.31 g/mol

Implications :

  • Triazole vs. pyrazole : Triazoles exhibit stronger hydrogen-bond acceptor capacity, which may alter target selectivity.
  • Pyridine position : The 3- vs. 4-position affects electronic distribution and binding orientation in targets like kinases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.